molecular formula C22H24N4O3S B2547172 N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235286-56-2

N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2547172
CAS No.: 1235286-56-2
M. Wt: 424.52
InChI Key: QASJVEZUMCEUIK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzothiazole core linked via a carboxamide group to a piperidine scaffold. The piperidine moiety is further substituted with a 2-methoxyphenyl carbamoyl group.

Properties

IUPAC Name

N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-29-18-8-4-2-6-16(18)25-22(28)26-12-10-15(11-13-26)14-23-20(27)21-24-17-7-3-5-9-19(17)30-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASJVEZUMCEUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H26N4O4C_{21}H_{26}N_{4}O_{4} and a molecular weight of 398.5 g/mol. Its structure features a piperidine ring, a methoxy group, and a benzo[d]thiazole moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H26N4O4
Molecular Weight398.5 g/mol
CAS Number1234820-78-0

Research indicates that the compound interacts with various biological targets, including enzymes and receptors, potentially modulating pathways related to pain relief, anti-inflammatory responses, and neuroprotection. The presence of the methoxy group enhances binding affinity to specific targets, influencing efficacy.

Anticancer Activity

Studies have demonstrated that derivatives of thiazole compounds exhibit anticancer properties. For instance, compounds containing thiazole rings have shown significant cytotoxicity against various cancer cell lines. The compound under study may share similar mechanisms due to its structural analogies with known active compounds.

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of thiazole derivatives, one compound exhibited an IC50 value of 18.4 mg/kg against A-431 cells, indicating promising anticancer activity .

Antimicrobial and Antiprotozoal Effects

The compound has also been assessed for antimicrobial properties. Research on thiazole derivatives has shown effectiveness against pathogens such as Giardia intestinalis and Trichomonas vaginalis. A methylcarbamate derivative demonstrated an IC50 value of 10 nM against Giardia, outperforming standard treatments like metronidazole .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity. For example:

  • Methoxy Group : Enhances interaction with biological targets.
  • Piperidine Ring : Contributes to overall stability and activity.

Comparative analysis with similar compounds indicates that structural variations can lead to differences in potency and selectivity.

Compound NameStructural FeaturesUnique Properties
Methyl N-[4-(3-(2-hydroxyphenyl)carbamoyl)piperidin-1-yl]carbamateHydroxy group instead of methoxyIncreased polarity may affect solubility
Methyl N-[4-(3-(2-chlorophenyl)carbamoyl)piperidin-1-yl]carbamateChlorine substituentPotentially enhanced lipophilicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural motifs, synthetic routes, and inferred biological activity.

Structural Analogues
Compound Name/ID Core Structure Key Substituents/Modifications Reference(s)
Target Compound Benzo[d]thiazole-2-carboxamide Piperidin-4-ylmethyl group with 2-methoxyphenyl carbamoyl N/A
N-(2-chloro-6-methylphenyl)-2-((3-((1-methylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide Thiazole-5-carboxamide Chlorophenyl and methylpiperidine groups; amino linkage to phenyl ring
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide) Thiazole-carboxamide Cyclopropane-carboxamide and methoxyphenyl substituents
N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide Benzoxazolo-thiazol-piperidine-carboxamide Fused benzoxazole-thiazole core; phenyl carbamoyl group
4-(5-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Piperidine-carboxamide Benzodiazol-2-one core; iodophenyl substituent

Key Structural Observations :

  • Benzothiazole vs. Benzoxazole/Thiazole : The target compound’s benzo[d]thiazole core differentiates it from benzoxazole-thiazole hybrids (e.g., ) or simple thiazole derivatives (e.g., ). This may influence electronic properties and target binding.
  • Substituent Diversity : The 2-methoxyphenyl carbamoyl group on the piperidine scaffold is distinct from iodophenyl (), methylpiperidine (), or cyclopropane-carboxamide () substituents in analogs. These modifications likely alter solubility, bioavailability, and receptor affinity.
  • Synthetic Flexibility : Many analogs (e.g., ) utilize carboxamide coupling reactions, suggesting shared synthetic pathways with the target compound.

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